molecular formula C9H10ClN3O B2583713 6-chloro-N-cyclopropyl-N-methylpyridazine-3-carboxamide CAS No. 1179799-60-0

6-chloro-N-cyclopropyl-N-methylpyridazine-3-carboxamide

Cat. No.: B2583713
CAS No.: 1179799-60-0
M. Wt: 211.65
InChI Key: OMLVVYXBZVYNKC-UHFFFAOYSA-N
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Description

6-Chloro-N-cyclopropyl-N-methylpyridazine-3-carboxamide is a high-purity chemical compound offered for research and development purposes. This pyridazine-carboxamide derivative is characterized by its specific molecular structure featuring chloro, cyclopropyl, and methyl substituents, which make it a valuable intermediate in exploratory organic synthesis and medicinal chemistry. The primary research applications for this compound include its use as a key building block in the synthesis of more complex molecules and its investigation in structure-activity relationship (SAR) studies. Compounds within the pyridazinecarboxamide family are of significant interest in pharmaceutical research for their potential biological activity. Related carboxamide compounds are explored in scientific patent literature as modulators of various biological pathways and have been investigated as inhibitors for specific cellular targets, such as PRMT5 . Researchers utilize this chemical scaffold to develop and test novel compounds for potential research applications. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices prior to use.

Properties

IUPAC Name

6-chloro-N-cyclopropyl-N-methylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c1-13(6-2-3-6)9(14)7-4-5-8(10)12-11-7/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLVVYXBZVYNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-cyclopropyl-N-methylpyridazine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloropyridazine-3-carboxylic acid.

    Cyclopropylation: The carboxylic acid is then reacted with cyclopropylamine under suitable conditions to form the corresponding amide.

    Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide or a similar methylating agent.

The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 6-position undergoes nucleophilic substitution under specific conditions. Reactions depend on the nucleophile’s strength and reaction medium:

Reaction Conditions Mechanism Product
Amine substitutionK₂CO₃, DMF, 80°CSNAr (aromatic nucleophilic substitution) via Meisenheimer intermediate 6-Amino-N-cyclopropyl-N-methylpyridazine-3-carboxamide
Thiol substitutionNaH, THF, RTRadical-mediated pathway initiated by TBHP/I₂ 6-(Alkylthio)-substituted derivative

Key Findings :

  • Substitution efficiency correlates with leaving group ability (Cl⁻ > Br⁻ in polar aprotic solvents) .

  • Steric hindrance from the cyclopropyl-methyl group slows kinetics compared to simpler pyridazines .

Oxidative Transformations

The pyridazine ring and carboxamide group participate in oxidation reactions:

Oxidizing Agent Conditions Primary Site Product
KMnO₄ (aq. H₂SO₄)Reflux, 4hPyridazine C-43-Cyclopropyl-3-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid
mCPBA (CH₂Cl₂)0°C to RT, 2hCarboxamide N-methylN-Oxide derivative

Mechanistic Insights :

  • Ring oxidation follows electrophilic attack at electron-deficient C-4 position .

  • N-Oxidation proceeds via radical intermediates, as observed in pyridine analogs .

Reductive Modifications

Controlled reduction targets the carboxamide or pyridazine ring:

Reducing Agent Conditions Product Yield
LiAlH₄ (anhyd. Et₂O)Reflux, 6h3-(Cyclopropyl-methylamino)pyridazine methanol72%
H₂ (Pd/C, EtOH)50 psi, 12hPartially saturated pyridazine derivative58%

Notes :

  • LiAlH₄ reduces the carboxamide to a methylamine group without affecting the chlorine .

  • Catalytic hydrogenation selectively saturates the pyridazine ring’s N–N bond .

Ring Functionalization and Coupling

The pyridazine ring participates in cross-coupling reactions:

Reaction Type Catalyst/Reagents Product
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME6-Aryl-substituted pyridazine
Ullmann couplingCuI, 1,10-phenanthroline6-(Heteroaryl)-substituted derivative

Critical Parameters :

  • Chlorine acts as a superior leaving group compared to bromine in Pd-mediated couplings .

  • Electronic effects from the carboxamide group direct coupling to the C-6 position .

Acid/Base-Induced Rearrangements

Under strong acidic or basic conditions, the compound undergoes structural rearrangements:

Condition Transformation Proposed Pathway
H₂SO₄ (conc.), ΔRing contraction to imidazole derivativeAcid-catalyzed C–N bond cleavage
NaOH (aq.), 100°CHydrolysis to pyridazine carboxylic acidNucleophilic attack at carboxamide carbonyl

Experimental Evidence :

  • Hydrolysis products identified via LC-MS match pyridazine-3-carboxylic acid derivatives .

Scientific Research Applications

Cancer Treatment

One of the primary applications of 6-chloro-N-cyclopropyl-N-methylpyridazine-3-carboxamide is in the treatment of various cancers. Research indicates that this compound functions as a Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor , which is crucial in the biosynthesis of nicotinamide adenine dinucleotide (NAD). NAD plays a significant role in cellular energy metabolism and signaling pathways, making NAMPT a target for cancer therapies. Inhibition of NAMPT can lead to reduced tumor growth and increased apoptosis in cancer cells, particularly in solid tumors and hematological malignancies such as leukemia and lymphoma .

Table 1: Cancer Types Targeted by NAMPT Inhibitors

Cancer TypeMechanism of Action
LeukemiaInduction of apoptosis through NAD depletion
LymphomaInhibition of cell proliferation
Solid TumorsReduction of tumor growth via metabolic disruption
Ovarian CancerTargeting metabolic pathways critical for tumor survival
Breast CancerEnhancing apoptosis and inhibiting cell cycle progression

Other Medical Conditions

Beyond oncology, this compound has potential applications in treating other conditions such as:

  • Inflammatory Diseases : By modulating immune responses through NAMPT inhibition, this compound may alleviate symptoms associated with chronic inflammation.
  • Metabolic Disorders : Its role in glucose metabolism suggests that it could be beneficial for conditions like diabetes by enhancing insulin sensitivity and reducing hyperglycemia .
  • Aging : Research indicates that NAMPT inhibitors may help combat age-related cellular decline by improving endothelial cell function under oxidative stress conditions .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

In Vivo Studies

One notable study demonstrated that this compound significantly reduced tumor size in mouse models of leukemia and breast cancer when administered over a defined treatment period. The results indicated a marked increase in apoptotic cells within the tumors, correlating with decreased levels of NAD .

Combination Therapies

Another research effort explored the use of this compound in combination with existing chemotherapeutic agents. The findings suggested that this compound could enhance the efficacy of traditional treatments by overcoming resistance mechanisms commonly observed in various cancers .

Mechanism of Action

The mechanism of action of 6-chloro-N-cyclopropyl-N-methylpyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Effects on the Amide Nitrogen: The target compound’s N-cyclopropyl-N-methyl groups introduce moderate steric bulk and lipophilicity. The cyclopropylmethyl-amide (Catalog 228475) retains a similar molecular weight but positions the cyclopropyl group farther from the pyridazine ring, altering spatial interactions.

Electronic Modifications :

  • The 2-methoxy group in Catalog 228481 enhances electron density on the pyridine ring, which may improve π-π stacking interactions compared to chloro-substituted pyridazines.

Impact on Synthetic Routes :

  • All compounds derive from nucleophilic substitution of 6-chloro precursors with amines (e.g., alkylamines, cyclopropanemethylamine) . The choice of amine dictates regioselectivity and yield.

Physicochemical Properties: LogP and Solubility: Cyclopropyl and methyl groups in the target compound likely reduce water solubility compared to N,N-dimethyl derivatives (Catalog 228481), which benefit from polar dimethylamide groups.

Biological Activity

6-chloro-N-cyclopropyl-N-methylpyridazine-3-carboxamide is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H8ClN3O
  • Molecular Weight : 175.61 g/mol
  • Structure : The compound features a pyridazine ring with a carboxamide group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Kinase Inhibition : Similar compounds have shown efficacy in inhibiting kinases involved in cancer progression, suggesting a potential role for this compound as a kinase inhibitor.
  • Antimicrobial Activity : The compound may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Biological Activity Overview

Activity TypeDescriptionReferences
Antimicrobial Potential against Gram-positive and Gram-negative bacteria.
Antitumor Inhibitory effects on cancer cell lines observed in preliminary studies.
Anti-inflammatory Suggested based on structural similarities to known anti-inflammatory agents.

Case Studies

  • Antimicrobial Evaluation :
    A study evaluated various pyridazine derivatives for their antimicrobial activity. The results indicated that compounds similar to this compound exhibited significant inhibition against bacteria such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL .
  • Antitumor Activity :
    In vitro studies demonstrated that derivatives of pyridazine compounds could inhibit the proliferation of cancer cell lines such as HeLa and A375, suggesting that this compound might share similar properties .

Research Findings

  • Inhibition Studies : Research indicates that the compound may inhibit specific kinases involved in tumor growth, thereby reducing cell viability in cancer models .
  • Structure-Activity Relationship (SAR) : The presence of the cyclopropyl group enhances the compound's interaction with biological targets, improving its potency compared to other derivatives .

Q & A

Q. How do interdisciplinary approaches (e.g., computational + experimental) accelerate discovery?

  • Methodology :
  • Combine ICReDD’s reaction design algorithms with high-throughput screening to prioritize synthetic targets.
  • Integrate cheminformatics tools (e.g., KNIME) to analyze structure-property databases .

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